molecular formula C10H16ClN3 B2597133 1-(3-Methylpyridin-2-yl)piperazine hydrochloride CAS No. 2007909-71-7

1-(3-Methylpyridin-2-yl)piperazine hydrochloride

Cat. No.: B2597133
CAS No.: 2007909-71-7
M. Wt: 213.71
InChI Key: SBNAPZWZFDNBED-UHFFFAOYSA-N
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Description

“1-(3-Methylpyridin-2-yl)piperazine hydrochloride” is a chemical compound with the CAS Number: 2007909-71-7 . It has a molecular weight of 213.71 . The compound appears as a white to off-white powder or crystals .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3.ClH/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H . The InChI key is SBNAPZWZFDNBED-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a white to off-white powder or crystals . It has a molecular weight of 213.71 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

The compound's relevance in scientific research spans several areas, primarily focused on its synthesis, characterization, and application as an intermediate in the development of pharmaceuticals. For instance, Marvanová et al. (2016) detailed the synthesis and characterization of new compounds with potential dual antihypertensive effects, where 1-(3-methylpyridin-2-yl)piperazine hydrochloride played a crucial role as an intermediate. The study elaborated on the protonation of nitrogen atoms in the piperazine ring of hydrochloride salts, showcasing the compound's importance in creating pharmaceutical salts with desired properties (Marvanová et al., 2016).

Drug Development

In drug development, the compound has been utilized in the synthesis of receptor inhibitors and for enhancing the solubility and oral absorption of pharmaceuticals. For example, Cann et al. (2012) developed a scalable and enantioselective process for a calcitonin gene-related peptide (CGRP) receptor inhibitor, demonstrating the compound's utility in pharmaceutical synthesis and its potential for large-scale production (Cann et al., 2012).

Pharmacological Evaluation

Kumar et al. (2017) synthesized and evaluated a series of novel derivatives for antidepressant and antianxiety activities, indicating the compound's potential in developing new therapeutic agents (Kumar et al., 2017). Similarly, Shibuya et al. (2018) identified an aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlighting the compound's application in addressing diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Imaging and Diagnostic Applications

Wang et al. (2018) explored the synthesis of a new potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation, showcasing the compound's versatility in diagnostic applications (Wang et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNAPZWZFDNBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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